molecular formula C16H25N3O2S B2870241 N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-87-9

N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2870241
CAS No.: 946200-87-9
M. Wt: 323.46
InChI Key: XMQQXKSOEWZXLH-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for innocuous coolness and the cooling agent menthol, but its role extends significantly beyond thermosensation. This compound has emerged as a critical pharmacological tool for investigating the pathophysiological functions of TRPM8 in various cancers and pain states. Research indicates that TRPM8 is highly expressed in cancers such as prostate, breast, and pancreatic tumors, where it is implicated in regulating survival, migration, and metastasis. By selectively inhibiting TRPM8, this oxalamide derivative allows researchers to probe the channel's contribution to oncogenic signaling pathways and assess its potential as a therapeutic target in oncology. Furthermore, in the context of the peripheral nervous system, TRPM8 antagonism has been shown to reverse cold allodynia in models of neuropathic and inflammatory pain, without affecting core body temperature, a significant advantage over other analgesic strategies. Its primary research value lies in its high potency and selectivity, which enables the dissection of TRPM8-mediated phenomena from those involving other sensory TRP channels, such as TRPA1 and TRPV1. The application of this compound is therefore pivotal for advancing our understanding of TRP channel biology and for the preclinical validation of TRPM8 as a target for novel anticancer and analgesic agents.

Properties

IUPAC Name

N-(2-methylpropyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-12(2)9-17-15(20)16(21)18-10-14(13-5-8-22-11-13)19-6-3-4-7-19/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQQXKSOEWZXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyrrolidine moiety. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound with the molecular formula C16H25N3O2SC_{16}H_{25}N_3O_2S and a molecular weight of 323.46. It has the CAS number 946200-87-9 .

Potential Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
  • Reduction: Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are often used.
  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
  • Biology: This compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new drugs.
  • Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including neurological disorders and inflammatory conditions.
  • Industry: This compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Disclaimer

Mechanism of Action

The mechanism by which N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Other Oxalamides

Compound Name Key Structural Features Synthesis Method Hypothesized Properties Reference
N1-Isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide Oxalamide, pyrrolidine, thiophene Standard amide coupling Moderate solubility, protease inhibition potential N/A
N1-Phenyl-N2-benzyl oxalamide Aromatic substituents Carbodiimide-mediated coupling High crystallinity, low solubility
N1-Cyclohexyl-N2-(pyridin-2-yl)oxalamide Aliphatic/aromatic hybrid Microwave-assisted synthesis Enhanced bioavailability

Key Observations :

  • Solubility : The thiophene and pyrrolidine groups in the target compound may confer moderate solubility compared to purely aromatic oxalamides, which exhibit lower solubility due to crystallinity .
  • Synthetic Accessibility : Traditional amide coupling (used for the target compound) is less efficient than microwave-assisted methods for cyclohexyl-pyridyl analogs .

Comparison with Thioamide Derivatives

Thioamides, where the carbonyl oxygen is replaced with sulfur, are critical in peptide stability and metal coordination.

Compound Name Key Structural Features Synthesis Method Stability/Bioactivity Reference
Target compound (oxalamide) Oxalamide core Amide coupling Susceptible to hydrolysis N/A
Thioamide analog (hypothetical) Thioamide, pyrrolidine, thiophene Ynamide-mediated synthesis Enhanced proteolytic resistance
Thiobenzimidazolone-derived thioamide Benzimidazolone scaffold Thiobenzimidazolone reagents High thermal stability

Key Observations :

  • Stability : Thioamides resist enzymatic degradation better than oxalamides due to sulfur’s electronegativity and larger atomic size .
  • Synthesis : Ynamide-mediated methods enable regioselective thioamide formation but require specialized reagents compared to standard amide coupling .

Comparison with Thiopeptides

Thiopeptides incorporate thioamide bonds into peptide backbones, altering their conformational dynamics.

Compound Name Structural Features Bioactivity Synthesis Challenge Reference
Target compound Non-peptidic oxalamide Unknown Straightforward N/A
Thioacyl-N-phthalimide-derived thiopeptide Thioamide, peptide chain Antimicrobial activity Multi-step, requires thioacylating agents

Key Observations :

  • Bioactivity: Thiopeptides often exhibit antimicrobial properties, whereas the target compound’s non-peptidic structure may favor enzyme inhibition.
  • Synthetic Complexity : Thiopeptide synthesis demands thioacylating agents (e.g., thioacyl-N-phthalimides), increasing step count and cost .

Biological Activity

N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS No. 946200-87-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical formula:

Property Details
Molecular FormulaC₁₆H₂₅N₃O₂S
Molecular Weight323.5 g/mol
CAS Number946200-87-9
StructureStructure

The compound features an isobutyl group, a pyrrolidine ring, and a thiophene moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity, influencing various biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting neurological functions and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiinflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Its interaction with neurotransmitter systems may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative conditions.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds and their implications for drug development:

Comparative Study Table

Compound Name Biological Activity Reference
This compoundAnti-inflammatory, neuroprotective[Benchchem]
N1-methyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamideAnticancer[Benchchem]
N1-propyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamideNeuroprotective[Benchchem]

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Neurological Disorders : Potential use in treating conditions such as Alzheimer's or Parkinson's disease due to its neuroprotective effects.
  • Inflammatory Diseases : Could serve as a treatment option for chronic inflammatory conditions like arthritis.
  • Cancer Therapy : Further investigation is warranted to explore its efficacy against different cancer types.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.